CPI-169 racemate

描述

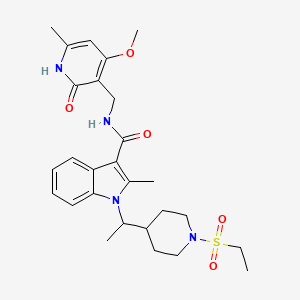

Structure

3D Structure

属性

IUPAC Name |

1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGUZCKPFXXVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101101440 | |

| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450655-76-1 | |

| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450655-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of an Epigenetic Modulator: A Technical Guide to the Discovery and Synthesis of CPI-169 Racemate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and synthesis of CPI-169, a potent, first-generation small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). As a pivotal tool compound, the exploration of CPI-169 as a racemate has paved the way for the development of more advanced, stereospecific clinical candidates. This document provides a comprehensive overview of its discovery rationale, a detailed representative synthesis, mechanism of action, and the key signaling pathways it modulates.

Discovery of CPI-169: A Racemic Precursor in EZH2 Inhibition

CPI-169 emerged from a drug discovery program at Constellation Pharmaceuticals aimed at identifying novel chemical scaffolds for the inhibition of EZH2, a histone methyltransferase frequently dysregulated in cancer. The initial strategy focused on the development of indole-based compounds, a structural motif distinct from other known EZH2 inhibitors at the time.

A key aspect of the early development of this chemical series was the synthesis and evaluation of CPI-169 as a racemate . This approach is common in early-stage drug discovery to efficiently assess the therapeutic potential of a novel scaffold without the immediate need for chiral separation or asymmetric synthesis, which can be resource-intensive. The evaluation of the racemic mixture allows for a rapid determination of the compound's overall activity and provides a rationale for further development, including the subsequent isolation and testing of individual enantiomers.

The discovery that the racemic mixture of CPI-169 exhibited potent inhibition of EZH2 and cellular activity spurred further investigation into its stereochemistry. Subsequent studies on the successor compound, CPI-1205, revealed that the (R)-enantiomer was the more active stereoisomer. This discovery underscored the importance of the initial racemic screen in identifying a promising therapeutic agent and guided the development of a more potent, single-enantiomer clinical candidate.

Quantitative Data Summary

The following tables summarize the key quantitative data for CPI-169 and its more advanced analogue, CPI-1205, for comparative purposes.

Table 1: In Vitro Potency of CPI-169 and CPI-1205

| Compound | Target | IC₅₀ (nM) | Cellular H3K27me3 Reduction (EC₅₀, nM) |

| CPI-169 | EZH2 (wild-type) | <1 | 70 |

| CPI-1205 ((R)-enantiomer) | EZH2 (wild-type) | 2 | 32 |

Table 2: In Vivo Efficacy of CPI-169

| Xenograft Model | Dose and Schedule | Outcome |

| KARPAS-422 (DLBCL) | 200 mg/kg, s.c., BID | Complete tumor regression |

Synthesis of CPI-169 Racemate: A Representative Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a representative synthesis can be constructed based on the published general methods for indole-based EZH2 inhibitors. The following protocol outlines a plausible multi-step synthesis.

Experimental Protocol: Representative Synthesis of Racemic CPI-169

Scheme 1: Synthesis of the Indole Core

-

Step 1: Synthesis of 2-methyl-1H-indole-3-carboxylic acid. This starting material can be synthesized via the Fischer indole synthesis from ethyl pyruvate and phenylhydrazine, followed by hydrolysis of the resulting ester.

Scheme 2: Synthesis of the Piperidine Side Chain

-

Step 2: Synthesis of racemic 1-(piperidin-4-yl)ethan-1-ol. This can be achieved by the reaction of 4-formylpiperidine with a methyl Grignard reagent. The piperidine nitrogen would be protected with a suitable protecting group (e.g., Boc).

-

Step 3: Conversion to 1-(1-(piperidin-4-yl)ethyl) tosylate. The alcohol from Step 2 is converted to a better leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride.

Scheme 3: Assembly of the Core Structure

-

Step 4: Alkylation of the indole nitrogen. The indole-3-carboxylic acid from Step 1 is alkylated at the N1 position with the tosylate from Step 3 in the presence of a suitable base (e.g., sodium hydride) in an inert solvent (e.g., DMF).

Scheme 4: Amide Coupling and Final Product Formation

-

Step 5: Synthesis of (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methanamine. This amine can be prepared from 4,6-dimethyl-2-hydroxypyridine-3-carbonitrile through reduction.

-

Step 6: Amide bond formation. The carboxylic acid from Step 4 is coupled with the amine from Step 5 using a standard peptide coupling reagent (e.g., HATU, HOBt, with a base like DIPEA) in a suitable solvent (e.g., DMF).

-

Step 7: Deprotection. If a protecting group was used on the piperidine nitrogen, it is removed under appropriate conditions (e.g., TFA for a Boc group) to yield the final product, CPI-169, as a racemate.

-

Purification: The final compound would be purified by column chromatography or preparative HPLC.

Mechanism of Action and Signaling Pathways

CPI-169 functions as a potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and tumor progression.

By inhibiting the methyltransferase activity of EZH2, CPI-169 leads to a global decrease in H3K27me3 levels. This, in turn, results in the reactivation of tumor suppressor genes that were silenced by EZH2, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

EZH2 Signaling Pathway

The following diagram illustrates the central role of EZH2 in gene regulation and the mechanism of action of CPI-169.

Experimental Workflow for CPI-169 Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like CPI-169.

Logical Relationship in the Development of Indole-Based EZH2 Inhibitors

This diagram illustrates the logical progression from the initial racemic compound to a clinical candidate.

Conclusion

The discovery and investigation of CPI-169 as a racemic mixture were instrumental in validating the therapeutic potential of a novel indole-based scaffold for EZH2 inhibition. This early-stage research provided the crucial proof-of-concept that justified the subsequent investment in more complex stereospecific synthesis and lead optimization, ultimately culminating in the development of the clinical candidate CPI-1205. The journey of CPI-169 highlights a pragmatic and effective strategy in modern drug discovery, where the initial exploration of racemates can accelerate the identification of promising new therapeutic agents.

In-Depth Technical Guide: CPI-169 Racemate, a Potent EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-169 is a highly potent and selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). As a racemate, it represents a critical tool for preclinical research into the therapeutic potential of EZH2 inhibition in various malignancies, particularly non-Hodgkin's lymphoma. This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of CPI-169 racemate. It includes a summary of key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support further investigation and drug development efforts.

Chemical Structure and Properties

CPI-169 is an indole-based compound that acts as a competitive inhibitor of the S-adenosyl-methionine (SAM) binding site of EZH2.

Chemical Name: N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1450655-76-1 | [1] |

| Molecular Formula | C₂₇H₃₆N₄O₅S | [1] |

| Molecular Weight | 528.7 g/mol | [1] |

| Appearance | Solid Powder | [2] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

| Storage | Store at -20°C for up to 1 year | [2] |

| SMILES | CC(NC1=O)=CC(OC)=C1CNC(C2=C(C)N(C(C)C3CCN(S(CC)(=O)=O)CC3)C4=C2C=CC=C4)=O | [1] |

| InChI | InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32) | [1] |

Mechanism of Action

CPI-169 is a potent inhibitor of the catalytic activity of the Polycomb Repressive Complex 2 (PRC2), with high selectivity for its catalytic subunit, EZH2. EZH2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing. By inhibiting EZH2, CPI-169 leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of tumor suppressor genes. This ultimately results in cell cycle arrest and apoptosis in cancer cells.[3]

References

The Core Mechanism of Action of CPI-169 Racemate as an EZH2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, including various B-cell lymphomas. CPI-169 is a potent and selective small molecule inhibitor of EZH2. This technical guide provides an in-depth overview of the mechanism of action of the CPI-169 racemate, detailing its biochemical and cellular effects, and providing comprehensive experimental protocols for its evaluation.

Core Mechanism of Action: Competitive Inhibition of EZH2

CPI-169 functions as a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of the methyltransferase activity of EZH2.[1] By binding to the SAM pocket within the SET domain of EZH2, CPI-169 directly prevents the binding of the methyl donor, SAM, thereby inhibiting the methylation of H3K27.[2] This leads to a global reduction in the levels of H3K27 trimethylation (H3K27me3), a hallmark of EZH2 activity, and subsequently results in the de-repression of EZH2 target genes, many of which are tumor suppressors.

While a co-crystal structure of CPI-169 with EZH2 is not publicly available, structural studies of its analogue, CPI-1205, and other similar inhibitors reveal key interactions. The pyridone moiety of these inhibitors occupies the same pocket as the cofactor SAM, forming hydrogen bonds with key residues such as tryptophan 624.[2]

Quantitative Data Summary

The inhibitory activity of CPI-169 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for the this compound.

| Target | Assay Type | IC50 (nM) |

| EZH2 WT | Biochemical Assay | 0.24[3] |

| EZH2 Y641N | Biochemical Assay | 0.51[3] |

| EZH1 | Biochemical Assay | 6.1[3] |

Table 1: Biochemical Potency of CPI-169. IC50 values represent the concentration of CPI-169 required to inhibit 50% of the enzymatic activity of wild-type (WT) EZH2, the Y641N mutant of EZH2, and the related methyltransferase EZH1.

| Cell Line | Assay Type | Endpoint | Value |

| HeLa | ELISA | H3K27me3 reduction | EC50 = 70 nM[4] |

| KARPAS-422 | Cell Viability | - | Dose-dependent inhibition[3] |

| 16 of 25 NHL cell lines | Cell Growth | - | GI50 < 5 µM[3] |

Table 2: Cellular Activity of CPI-169. This table summarizes the cellular effects of CPI-169, including its ability to reduce H3K27me3 levels and inhibit the growth of various cancer cell lines.

Signaling Pathways and Experimental Workflows

The inhibition of EZH2 by CPI-169 triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for evaluating EZH2 inhibitors.

Caption: Mechanism of CPI-169 Action on the EZH2 Signaling Pathway.

References

Biochemical Characterization of CPI-169 Racemate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-169 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the biochemical characterization of the CPI-169 racemate, including its mechanism of action, quantitative inhibitory activity, and its effects on the PRC2 signaling pathway. Detailed experimental protocols for key biochemical and cellular assays are provided to facilitate further research and drug development efforts.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression and cellular identity. The methylation of histone H3 at lysine 27 (H3K27) by EZH2 is a key repressive mark that leads to chromatin compaction and transcriptional silencing of target genes.[1] In numerous cancers, EZH2 is overexpressed or harbors activating mutations, leading to aberrant gene silencing and tumor progression.[2] CPI-169 has emerged as a powerful chemical probe and potential therapeutic agent for targeting these malignancies. This document outlines the core biochemical properties of CPI-169 and provides the necessary technical details for its scientific evaluation.

Mechanism of Action

CPI-169 is an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[3] By binding to the SAM pocket of the EZH2 SET domain, CPI-169 directly blocks the methyltransferase activity of the PRC2 complex.[3] This inhibition prevents the trimethylation of H3K27 (H3K27me3), leading to the reactivation of PRC2 target genes, including tumor suppressor genes.[1]

Quantitative Data Summary

The inhibitory potency of CPI-169 has been determined through various biochemical and cellular assays. The following table summarizes the key quantitative data for the this compound.

| Parameter | Value | Target/System | Assay Type | Reference |

| IC50 | 0.24 nM | Wild-Type EZH2 | Biochemical Assay | [3] |

| IC50 | 0.51 nM | EZH2 (Y641N mutant) | Biochemical Assay | [3] |

| IC50 | 6.1 nM | EZH1 | Biochemical Assay | [3] |

| EC50 | 70 nM | Cellular H3K27me3 levels | Cellular Assay | [2] |

Signaling Pathway

CPI-169 primarily targets the Polycomb Repressive Complex 2 (PRC2) signaling pathway, which is central to epigenetic gene silencing.

Experimental Protocols

Detailed methodologies for the biochemical characterization of CPI-169 are provided below.

EZH2 Biochemical Inhibition Assay (Radiometric)

This assay quantifies the ability of CPI-169 to inhibit the methyltransferase activity of the PRC2 complex.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

-

Histone H3 (1-21) peptide substrate

-

S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

SAM (unlabeled)

-

Stop Solution (e.g., 500 µM SAM)

-

Phosphocellulose filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of CPI-169 in DMSO.

-

In a 96-well plate, add 2 µL of the CPI-169 dilutions or DMSO (vehicle control).

-

Prepare a master mix containing the PRC2 complex and histone H3 peptide in the assay buffer.

-

Add 23 µL of the master mix to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 5 µL of [³H]-SAM.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 10 µL of the stop solution.

-

Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [³H]-SAM.

-

Add scintillation fluid and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each CPI-169 concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.

Cellular H3K27me3 Quantification (Western Blot)

This assay measures the effect of CPI-169 on the levels of H3K27 trimethylation in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., KARPAS-422)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of CPI-169 or DMSO for 72 hours.

-

Harvest cells and lyse them using the cell lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

EZH2 Inhibitor TR-FRET Binding Assay

This homogeneous assay directly measures the binding of an inhibitor to the EZH2 complex.

Materials:

-

His-tagged PRC2 complex

-

Biotinylated tracer ligand (e.g., a known EZH2 inhibitor with a biotin tag)

-

This compound

-

Europium-labeled anti-His antibody (donor)

-

Streptavidin-conjugated fluorophore (e.g., APC; acceptor)

-

Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, 2 mM DTT)

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of CPI-169 in DMSO.

-

In a 384-well plate, add the CPI-169 dilutions or DMSO.

-

Prepare a master mix containing the His-tagged PRC2 complex and the biotinylated tracer ligand in the assay buffer.

-

Add the master mix to each well.

-

Prepare a detection mix containing the Europium-labeled anti-His antibody and streptavidin-conjugated fluorophore.

-

Add the detection mix to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at donor and acceptor wavelengths).

-

Calculate the ratio of acceptor to donor emission and determine the IC50 value for CPI-169 displacement of the tracer.

Experimental Workflows

Visual representations of the experimental workflows provide a clear overview of the screening and characterization process.

Conclusion

The biochemical characterization of this compound reveals it to be a highly potent and selective inhibitor of EZH2. Its ability to effectively reduce cellular H3K27 trimethylation underscores its potential as a valuable tool for epigenetic research and as a lead compound for the development of novel cancer therapeutics. The detailed protocols and workflows provided in this guide are intended to support the scientific community in further exploring the biological activities and therapeutic applications of CPI-169 and other EZH2 inhibitors.

References

Probing the Potency of CPI-169: An In-depth Guide to its Inhibition of Wild-Type and Mutant EZH2

For Immediate Release to the Scientific Community

This technical guide provides a comprehensive overview of the inhibitory activity of CPI-169, a potent and selective small molecule inhibitor of the histone methyltransferase EZH2. Designed for researchers, scientists, and drug development professionals, this document details the biochemical potency of CPI-169 against wild-type EZH2 and its clinically relevant mutants, outlines the experimental methodologies for assessing its activity, and contextualizes its mechanism of action through key signaling pathways.

Core Data: Biochemical Potency of CPI-169

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of CPI-169 racemate against human EZH2 (wild-type and a key mutant) and the related EZH1 enzyme. This data highlights the high potency and selectivity of CPI-169.

| Target Enzyme | IC50 (nM) |

| EZH2 (Wild-Type) | 0.24[1] |

| EZH2 (Y641N Mutant) | 0.51[1] |

| EZH1 | 6.1[1] |

Table 1: Biochemical IC50 values of CPI-169 against EZH2 and EZH1. Data demonstrates the high potency of CPI-169 for both wild-type and the Y641N mutant EZH2, with significant selectivity over EZH1.

Comparative Analysis with Other EZH2 Inhibitors

To provide a broader context for the activity of CPI-169, the following table includes IC50 values for other notable EZH2 inhibitors against various EZH2 genotypes. This comparative data is essential for understanding the landscape of EZH2-targeted therapies.

| Inhibitor | Target | Assay Type | IC50 (nM) |

| CPI-169 | EZH2 WT | Biochemical | 0.24 |

| EZH2 Y641N | Biochemical | 0.51 | |

| Tazemetostat (EPZ-6438) | EZH2 WT | Biochemical (Ki) | 2.5 |

| EZH2 Mutant Cell Lines | Cellular Proliferation | <1 to 7600 | |

| GSK126 | EZH2 WT | Biochemical | 9.9 |

| EZH2 Mutant Cell Lines | Cellular Proliferation | Potent Inhibition | |

| Ezh2-IN-8 (EI1) | EZH2 WT | Biochemical | 15 ± 2 |

Table 2: Comparative IC50 values of selected EZH2 inhibitors. This table provides a snapshot of the relative potencies of different inhibitors against wild-type and mutant forms of EZH2, as determined by various biochemical and cellular assays.

Experimental Protocols: Measuring EZH2 Inhibition

The determination of IC50 values relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key biochemical and cellular assays used to characterize EZH2 inhibitors like CPI-169.

Biochemical IC50 Determination: Radiometric Methyltransferase Assay

This assay directly measures the enzymatic activity of the PRC2 complex and its inhibition by a test compound.

Principle: The assay quantifies the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[³H]-methionine ([³H]-SAM) to a histone H3 peptide substrate by the EZH2-containing PRC2 complex.

Materials:

-

Purified, reconstituted five-member PRC2 complex (EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Histone H3 peptide substrate (e.g., biotinylated H3K27me0, H3K27me1, or H3K27me2 peptides)

-

S-adenosyl-L-[³H]-methionine ([³H]-SAM)

-

CPI-169 or other test inhibitors dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)

-

Stop Solution (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 100 µM S-adenosyl-L-homocysteine (SAH))

-

Streptavidin-coated plates or beads

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO.

-

Reaction Setup: In a microplate, add the PRC2 complex, the histone H3 peptide substrate, and the test inhibitor at various concentrations.

-

Initiation: Initiate the enzymatic reaction by adding [³H]-SAM.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by adding the Stop Solution.

-

Capture and Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histone peptide. After washing to remove unincorporated [³H]-SAM, add scintillation fluid and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Measurement of H3K27 Trimethylation (H3K27me3)

This assay assesses the ability of an inhibitor to modulate EZH2 activity within a cellular context by measuring the levels of the downstream epigenetic mark, H3K27me3.

Principle: Cancer cell lines with known EZH2 genotypes are treated with the inhibitor, and the global levels of H3K27me3 are quantified, typically by Western blotting or ELISA.

Materials:

-

Cancer cell lines (e.g., lymphoma or prostate cancer lines)

-

Cell culture medium and reagents

-

CPI-169 or other test inhibitors

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot or ELISA equipment

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and treat with a range of inhibitor concentrations for a specified period (e.g., 72-96 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against H3K27me3 and total H3.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal. Determine the inhibitor concentration that results in a 50% reduction in the H3K27me3 level (EC50).

Visualizing the Mechanism: Signaling Pathways and Workflows

To better illustrate the biological context and experimental design, the following diagrams have been generated using Graphviz.

Caption: EZH2 Signaling Pathway and Point of Inhibition by CPI-169.

Caption: Experimental Workflow for Biochemical IC50 Determination.

References

Understanding the selectivity profile of CPI-169 racemate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of the CPI-169 racemate, a potent inhibitor of the histone methyltransferase EZH2. This document details the quantitative data, experimental methodologies, and key signaling pathways relevant to understanding the compound's mechanism of action and potential for therapeutic development.

Executive Summary

CPI-169 is a small molecule inhibitor targeting the enzymatic activity of EZH2 (Enhancer of Zeste Homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This guide summarizes the on-target potency of CPI-169 against wild-type and mutant forms of EZH2, its selectivity against the close homolog EZH1, and provides an overview of the methodologies used to determine these parameters.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of CPI-169 has been quantified against its primary target, EZH2, and the closely related EZH1. The half-maximal inhibitory concentration (IC50) values are presented below, offering a clear comparison of the compound's potency.

| Target Enzyme | IC50 (nM) | Fold Selectivity (EZH1/EZH2 WT) |

| EZH2 (Wild-Type) | 0.24 | 25.4 |

| EZH2 (Y641N Mutant) | 0.51 | - |

| EZH1 | 6.1 | 1 |

Note: The Y641N mutation is a common gain-of-function mutation found in various lymphomas.

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above. These protocols are representative of standard industry practices for the characterization of EZH2 inhibitors.

Biochemical Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the enzymatic activity of EZH2 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a histone H3 peptide substrate.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Histone H3 (1-25) peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

-

Stop Solution: 5 M Guanidine HCl

-

Filter plates (e.g., Millipore Multiscreen)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

A reaction mixture is prepared containing the PRC2 complex and the histone H3 peptide substrate in the assay buffer.

-

CPI-169, serially diluted in DMSO, is added to the reaction mixture. A DMSO-only control is included to represent 100% enzyme activity.

-

The enzymatic reaction is initiated by the addition of [³H]-SAM.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by the addition of the stop solution.

-

The reaction mixture is transferred to a filter plate, and the peptide substrate is captured on the filter membrane.

-

The filter plate is washed to remove unincorporated [³H]-SAM.

-

Scintillation fluid is added to each well, and the radioactivity is measured using a microplate scintillation counter.

-

The percentage of inhibition is calculated for each concentration of CPI-169, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular H3K27me3 Assay (Western Blot)

This assay measures the ability of CPI-169 to inhibit EZH2 activity within a cellular context by quantifying the levels of the H3K27 trimethylation mark.

Materials:

-

Cancer cell line of interest (e.g., KARPAS-422, a lymphoma cell line with a Y641N EZH2 mutation)

-

Cell culture medium and supplements

-

CPI-169

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of CPI-169 or DMSO vehicle control for a specified period (e.g., 72-96 hours) to allow for histone turnover.

-

Cells are harvested and lysed. The total protein concentration of the lysates is determined using a BCA assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibody against H3K27me3, followed by incubation with the HRP-conjugated secondary antibody.

-

The chemiluminescent signal is detected using an imaging system.

-

The membrane is stripped and re-probed with an antibody against total Histone H3 to ensure equal protein loading.

-

The band intensities for H3K27me3 are normalized to the total Histone H3 bands.

-

The EC50 value, the concentration of CPI-169 that causes a 50% reduction in H3K27me3 levels, is calculated from the dose-response curve.

Mandatory Visualizations

EZH1/EZH2 Signaling Pathway

Caption: The EZH1/EZH2 signaling pathway, illustrating the role of the PRC2 complex in H3K27 trimethylation and the point of inhibition by CPI-169.

Experimental Workflow for Selectivity Profiling

Caption: A logical workflow diagram illustrating the key experimental stages for determining the comprehensive selectivity profile of CPI-169.

Disclaimer: While extensive efforts have been made to compile accurate and up-to-date information, the off-target selectivity profile for CPI-169 is not exhaustively detailed in publicly available resources. The provided information is based on the available scientific literature and product descriptions. Researchers are encouraged to consult primary literature and conduct their own experiments for definitive characterization.

In vitro activity of CPI-169 racemate on histone methylation

An In-Depth Technical Guide on the In Vitro Activity of CPI-169 Racemate on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of CPI-169, a potent and selective small-molecule inhibitor of the histone methyltransferase EZH2. The document details its mechanism of action, inhibitory potency, and effects on cellular processes, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction: Histone Methylation and the Role of EZH2

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression.[1][2] This process involves the transfer of methyl groups to lysine and arginine residues on histone proteins, which can either activate or repress gene transcription depending on the specific site and degree of methylation.[2]

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][4] In conjunction with other core components of the PRC2 complex, such as SUZ12 and EED, EZH2 catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[3][4][5] This H3K27me3 mark is a hallmark of transcriptionally silent chromatin, leading to the repression of target genes.[5][6] Aberrant EZH2 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[3][5]

CPI-169: A Potent EZH2 Inhibitor

CPI-169 is a novel, indole-based small molecule identified as a potent and selective inhibitor of EZH2.[5] It is structurally distinct from previously reported EZH2 inhibitors.[3] CPI-169 competitively inhibits EZH2 activity, leading to a reduction in global H3K27 methylation, cell cycle arrest, and apoptosis in various cancer cell lines.[3]

Quantitative Data on In Vitro Activity

The inhibitory activity of CPI-169 has been quantified through various biochemical and cell-based assays. The following tables summarize the key potency metrics.

Table 1: Biochemical Potency of CPI-169

| Target | IC50 (nM) |

| EZH2 (Wild-Type) | 0.24[2][7][8][9] |

| EZH2 (Y641N Mutant) | 0.51[2][7][8][9] |

| EZH1 | 6.1[2][7][8][9] |

Table 2: Cellular Activity of CPI-169

| Assay | Cell Line | Metric | Value (nM) |

| H3K27me3 Reduction | HeLa | EC50 | 70[3][9] |

| Growth Inhibition | Various NHL Cell Lines | GI50 | <5000[7] |

Signaling Pathway and Mechanism of Action

CPI-169 exerts its effect by directly inhibiting the catalytic activity of the PRC2 complex. The diagram below illustrates the canonical pathway of EZH2-mediated gene silencing and the point of intervention by CPI-169.

References

- 1. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. adooq.com [adooq.com]

- 9. CPI-169 - Biochemicals - CAT N°: 18299 [bertin-bioreagent.com]

The Role of CPI-169 Racemate in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CPI-169 racemate, a potent and selective small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 activity is a known driver in various malignancies, particularly in certain subtypes of non-Hodgkin's lymphoma (NHL). CPI-169 has emerged as a critical tool for studying the therapeutic potential of EZH2 inhibition.

Core Mechanism of Action and Epigenetic Impact

CPI-169 functions as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to its histone substrate.[1][2] This direct inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels.[3][4] H3K27me3 is a repressive epigenetic mark; its removal can lead to the reactivation of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[3][4]

Quantitative Data Summary

The potency and cellular activity of CPI-169 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 (nM) |

| EZH2 (Wild-Type) | Biochemical | 0.24[5][6] |

| EZH2 (Y641N Mutant) | Biochemical | 0.51[5][6] |

| EZH1 | Biochemical | 6.1[5][6] |

Table 1: Biochemical Potency of CPI-169

| Cell Line | Assay Type | Endpoint | Value (nM) |

| Not Specified | Cellular | H3K27me3 Reduction | EC50 = 70[3] |

| KARPAS-422 | Cell Viability | GI50 | <5000[6] |

Table 2: Cellular Activity of CPI-169

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by CPI-169 and the general workflows for key experiments.

References

- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. targetedonc.com [targetedonc.com]

- 5. adooq.com [adooq.com]

- 6. selleckchem.com [selleckchem.com]

Preclinical Profile of CPI-169: A Potent Indole-Based EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data for CPI-169, a potent, selective, and indole-based small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The data presented herein demonstrates CPI-169's robust in vitro and in vivo activity, establishing it as a significant tool for investigating the therapeutic potential of EZH2 inhibition.

Core Data Summary

The preclinical development of CPI-169 has yielded significant quantitative data, highlighting its potency and efficacy in both biochemical and cellular contexts, as well as in a preclinical tumor model.

In Vitro Activity

CPI-169 demonstrates high potency against the Polycomb Repressive Complex 2 (PRC2), the multi-protein complex containing EZH2. This translates to effective inhibition of histone methylation in a cellular context.

| Parameter | Value | Description |

| Biochemical IC50 (PRC2) | < 1 nM | Half-maximal inhibitory concentration against the catalytic activity of the PRC2 complex.[1] |

| Cellular EC50 (H3K27me3) | 70 nM | Half-maximal effective concentration for the reduction of cellular levels of histone H3 lysine 27 trimethylation.[1] |

In Vivo Efficacy

In a preclinical xenograft model using the EZH2 mutant diffuse large B-cell lymphoma (DLBCL) cell line KARPAS-422, CPI-169 exhibited significant, dose-dependent anti-tumor activity.

| Model | Dose | Outcome |

| KARPAS-422 Xenograft | 100 mpk, BID (suboptimal) | Tumor growth inhibition.[2] |

| KARPAS-422 Xenograft | 200 mpk, BID | Complete tumor regression.[1][2] |

Mechanism of Action: Targeting the EZH2 Signaling Pathway

CPI-169 functions as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl donor for the EZH2-catalyzed methylation of histone H3 at lysine 27 (H3K27). This inhibition prevents the formation of the repressive H3K27me3 mark, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects.

References

Structural Insights into the Binding of CPI-169 Racemate to EZH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of the binding of CPI-169, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2). While specific structural data for the CPI-169 racemate is not publicly available, this guide leverages data from its closely related analog, CPI-1205, to provide a comprehensive understanding of its mechanism of action.

Quantitative Analysis of CPI-169 Binding and Activity

CPI-169 is a highly potent inhibitor of EZH2. The following table summarizes the key quantitative data reported for CPI-169 and its related analog, CPI-1205.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| CPI-169 | PRC2 | Biochemical | IC50 | < 1 nM | [1] |

| CPI-169 | Cellular H3K27me3 | Cellular | EC50 | 70 nM | [1] |

| CPI-1205 | EZH2 | Biochemical | IC50 | 0.002 µM | |

| CPI-1205 | Cellular H3K27me3 | Cellular | EC50 | 0.032 µM | |

| CPI-1205 | PRC2 | TR-FRET Binding | Residence Time | ~1 hour |

Structural Basis of EZH2 Inhibition by Indole-Based Compounds

Currently, a crystal structure of EZH2 in complex with CPI-169 has not been reported. However, the co-crystal structure of a derivative of the closely related indole-based inhibitor, CPI-1205 (CPI-1205d), with the human PRC2 complex provides critical insights into the binding mode of this class of inhibitors.

The structure reveals that these inhibitors bind in the S-adenosyl-L-methionine (SAM) cofactor binding pocket of the EZH2 SET domain. The indole scaffold forms key hydrophobic interactions, while the pyridone moiety makes crucial hydrogen bonds that mimic the interactions of the natural cofactor. This competitive inhibition mechanism prevents the transfer of a methyl group to the histone H3 lysine 27 (H3K27) substrate.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the EZH2 signaling pathway and a general experimental workflow for structural studies of EZH2 inhibitors.

Detailed Experimental Protocols

Recombinant Human PRC2 Complex Production and Purification

A robust method for producing the multi-subunit PRC2 complex is essential for structural and biochemical studies.

a. Expression: The full-length cDNAs for human EZH2, EED, SUZ12, RBAP48, and AEBP2 are co-expressed in insect cells (e.g., Spodoptera frugiperda Sf9) using a baculovirus expression system. This system is favored for its ability to handle large, multi-protein complexes.

b. Purification:

-

Cell Lysis: Infected insect cells are harvested and lysed by sonication in a buffer containing protease inhibitors.

-

Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column to capture the His-tagged PRC2 complex.

-

Ion-Exchange Chromatography: The eluted complex is further purified using an ion-exchange column (e.g., Mono Q) to separate the PRC2 complex from contaminants.

-

Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to obtain a highly pure and homogenous PRC2 complex. The integrity and purity of the complex are assessed by SDS-PAGE and mass spectrometry.

Co-crystallization of PRC2 with Indole-Based Inhibitors

Obtaining high-quality crystals of the PRC2-inhibitor complex is a critical and often challenging step.

a. Complex Formation: The purified PRC2 complex is incubated with a 5- to 10-fold molar excess of the inhibitor (e.g., CPI-169) for several hours on ice to ensure complete binding.

b. Crystallization Screening: The PRC2-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.

c. Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and additives) are meticulously optimized to obtain diffraction-quality crystals.

d. X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then processed to solve and refine the three-dimensional structure of the PRC2-inhibitor complex.

Biochemical and Biophysical Assays

a. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for EZH2 Activity: [2][3]

This is a bead-based immunoassay to measure the methyltransferase activity of EZH2.

-

Reaction Setup: The EZH2 enzyme, a biotinylated histone H3 peptide substrate, and the inhibitor (CPI-169) are incubated with the cofactor SAM in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

-

Detection: Streptavidin-coated donor beads and anti-H3K27me3 antibody-conjugated acceptor beads are added. In the presence of methylated substrate, the beads are brought into proximity, generating a chemiluminescent signal upon excitation at 680 nm.

-

Data Analysis: The signal is measured, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

b. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay:

This assay directly measures the binding of an inhibitor to the EZH2 complex.

-

Assay Principle: A terbium (Tb)-labeled anti-His antibody (donor) binds to the His-tagged PRC2 complex, and a fluorescently labeled tracer that binds to the EZH2 active site (acceptor) is used. Binding of the tracer brings the donor and acceptor into close proximity, resulting in a FRET signal.

-

Competition Assay: Unlabeled inhibitor (CPI-169) competes with the tracer for binding to EZH2, leading to a decrease in the FRET signal.

-

Data Acquisition and Analysis: The TR-FRET signal is measured on a plate reader, and the binding affinity (Kd or Ki) is determined from the competition binding curve.

Conclusion

This technical guide provides a comprehensive overview of the structural biology of CPI-169 binding to EZH2, drawing upon available data for its close analogs. The provided quantitative data, pathway and workflow diagrams, and detailed experimental protocols offer a valuable resource for researchers in the field of epigenetics and drug discovery. Further studies, including the determination of the crystal structure of CPI-169 itself and investigation into the stereospecificity of its racemic mixture, will be crucial for a more complete understanding of its interaction with EZH2 and for the development of next-generation EZH2 inhibitors.

References

Methodological & Application

Application Notes and Protocols for CPI-169 Racemate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CPI-169, a potent and selective small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), in cell culture experiments. The protocols outlined below are intended to assist in the investigation of the biological effects of EZH2 inhibition in various cellular contexts.

Introduction

CPI-169 is a highly potent inhibitor of the EZH2 methyltransferase activity within the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is the catalytic subunit of PRC2, which also includes core components such as EED and SUZ12.[3] This complex plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3).[4][5] H3K27 trimethylation (H3K27me3) is a hallmark of transcriptionally silenced chromatin.[6] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][7] CPI-169 inhibits EZH2 by competing with the S-adenosylmethionine (SAM) cofactor, thereby preventing the methylation of H3K27.[2] This leads to a global reduction in H3K27me3 levels, subsequent derepression of target genes, and ultimately can induce cell cycle arrest and apoptosis in cancer cells.[1][8]

Quantitative Data Summary

The following table summarizes the in vitro potency and cellular activity of CPI-169 across various EZH2 forms and cell lines. This data is crucial for designing experiments with appropriate concentration ranges.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | EZH2 (Wild-Type) | 0.24 nM | [2][8][9] |

| EZH2 (Y641N mutant) | 0.51 nM | [2][8][9] | |

| EZH1 | 6.1 nM | [2][8][9] | |

| EC50 | H3K27me3 reduction (cellular) | 70 nM | [1][8] |

| GI50 | Non-Hodgkin's Lymphoma (NHL) cell lines (16 of 25) | <5 µM | [9] |

Signaling Pathway

The diagram below illustrates the mechanism of action of CPI-169. It targets the EZH2 subunit of the PRC2 complex, leading to the inhibition of H3K27 trimethylation and subsequent effects on gene expression and cellular fate.

Caption: Mechanism of CPI-169 action on the PRC2 complex.

Experimental Protocols

Reagent Preparation and Storage

-

CPI-169 Stock Solution:

-

CPI-169 is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Ensure the compound is fully dissolved by vortexing. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability. When in use, a working aliquot can be stored at 4°C for a short period.

-

Cell Culture and Treatment

The following protocol is a general guideline and should be optimized for specific cell lines and experimental goals. The KARPAS-422 cell line is a well-established model for studying EZH2 inhibitors.[1][9]

-

Cell Seeding:

-

Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

The day before treatment, seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not become over-confluent by the end of the experiment. Seeding density will need to be optimized for each cell line and assay duration.

-

-

CPI-169 Treatment:

-

Thaw an aliquot of the CPI-169 stock solution.

-

Prepare a series of dilutions of CPI-169 in fresh culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your cell line and endpoint.

-

Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest CPI-169 treatment group.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of CPI-169 or vehicle control.

-

Incubate the cells for the desired duration. For assessing the reduction of H3K27me3, a 4-day incubation is often sufficient.[9] For observing effects on cell proliferation and apoptosis, longer incubation times (e.g., up to 10 days) may be necessary, with medium changes every 3-4 days.[1]

-

Experimental Workflow Diagram

Caption: A typical workflow for in vitro studies with CPI-169.

Downstream Assays

-

Western Blot for H3K27me3 Levels:

-

After treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative reduction in H3K27me3 levels.

-

-

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

-

After the desired incubation period, allow the plate and its contents to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

-

Cell Cycle Analysis:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with ice-cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry.

-

Use appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Troubleshooting

-

Low Potency or No Effect:

-

Compound Integrity: Ensure the CPI-169 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

-

Cell Line Sensitivity: Not all cell lines are equally sensitive to EZH2 inhibition. Consider using a cell line known to be dependent on EZH2 activity (e.g., EZH2-mutant lymphoma cell lines).

-

Treatment Duration: The cellular effects of EZH2 inhibition, such as apoptosis, can be delayed and may require prolonged treatment.[1]

-

-

High Background in Assays:

-

DMSO Concentration: Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and is consistent across all treatment groups, including the vehicle control.

-

Assay-Specific Issues: Refer to the manufacturer's troubleshooting guide for the specific assay being used.

-

Safety Precautions

CPI-169 is a bioactive molecule. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. researchgate.net [researchgate.net]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accurate H3K27 methylation can be established de novo by SUZ12-directed PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Automethylation of PRC2 promotes H3K27 methylation and is impaired in H3K27M pediatric glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orchestration of H3K27 methylation: mechanisms and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CPI-169 - Biochemicals - CAT N°: 18299 [bertin-bioreagent.com]

- 9. selleckchem.com [selleckchem.com]

Application Notes and Protocols for CPI-169 Racemate in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-169 is a potent and selective small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core catalytic component of the Polycomb Repressive Complex 2 (PRC2).[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphomas.[1][2] CPI-169 exerts its anti-tumor effects by competitively inhibiting the catalytic activity of EZH2, leading to a reduction in the methylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing.[1] This inhibition can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated significant anti-tumor activity of CPI-169 in xenograft models of EZH2-mutant diffuse large B-cell lymphoma (DLBCL).[1]

These application notes provide a detailed protocol for the use of CPI-169 racemate in in vivo xenograft models, based on available preclinical data. The information is intended to guide researchers in designing and executing robust studies to evaluate the efficacy of CPI-169.

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of CPI-169 in a KARPAS-422 (EZH2-mutant DLBCL) xenograft model.

| Xenograft Model | Dosage and Administration | Treatment Schedule | Key Findings | Reference |

| KARPAS-422 (DLBCL) | 100 mg/kg | Twice daily (BID), subcutaneous | Suboptimal tumor growth inhibition. Synergistic effect when combined with a single dose of CHOP, leading to rapid tumor regression. | [1] |

| KARPAS-422 (DLBCL) | 200 mg/kg | Twice daily (BID), subcutaneous | Led to complete tumor regression. Well-tolerated with no observed toxic effects or body weight loss. | [1] |

Signaling Pathway

Experimental Protocols

Materials and Reagents

-

This compound: Procure from a reputable chemical supplier.

-

Cell Line: KARPAS-422 (human DLBCL cell line with an EZH2 Y641N mutation).

-

Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) or athymic nude mice), 4-6 weeks old.[3]

-

Cell Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

-

Trypsin-EDTA: 0.25%.

-

Matrigel®: (Corning) or a similar basement membrane matrix.

-

Vehicle for CPI-169: A suitable vehicle for subcutaneous injection of a hydrophobic compound. A common choice is a mixture of DMSO and a solubilizing agent like PEG400 or corn oil. For example, a formulation of 5-10% DMSO, 40% PEG400, and the remainder saline or water can be tested for solubility and tolerability.[4] It is crucial to perform a pilot study to ensure the chosen vehicle is non-toxic and does not affect tumor growth.

-

Anesthetics: Isoflurane or other appropriate anesthetics for animal procedures.

-

Calipers: For tumor measurement.

Experimental Workflow

Detailed Methodology

1. Cell Culture and Preparation

-

Culture KARPAS-422 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during the logarithmic growth phase.

-

Wash the cells twice with sterile PBS and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion (viability should be >90%).

-

Resuspend the cells in a 1:1 mixture of sterile, serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.[5] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

2. Tumor Implantation

-

Anesthetize the mice using isoflurane or another appropriate method.

-

Inject 0.2 mL of the cell suspension (containing 1 x 10^7 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[6]

-

Monitor the mice for tumor formation.

3. Tumor Growth Monitoring and Treatment Initiation

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[3]

-

Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.[5]

4. CPI-169 Formulation and Administration

-

Prepare the CPI-169 formulation in the chosen vehicle. For example, dissolve CPI-169 in 100% DMSO to create a stock solution and then dilute it to the final desired concentration using PEG400 and saline. Ensure the final DMSO concentration is below 10% to minimize toxicity.[4]

-

Administer CPI-169 subcutaneously at doses of 100 mg/kg and 200 mg/kg, twice daily (BID).[1] The injection site should be different from the tumor implantation site.

-

The control group should receive the vehicle only, administered at the same volume and schedule as the treatment groups.

5. Efficacy and Toxicity Monitoring

-

Measure tumor volumes 2-3 times per week throughout the study.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.

-

Observe the mice daily for any clinical signs of distress or toxicity.

-

The study endpoint can be defined as a specific tumor volume in the control group (e.g., 1500-2000 mm³), a predetermined study duration, or signs of significant toxicity.

6. Endpoint and Tissue Collection

-

At the end of the study, euthanize the mice according to institutional guidelines.

-

Excise the tumors and measure their final weight.

-

Tumor samples can be fixed in formalin for immunohistochemical analysis (e.g., for H3K27me3 levels) or snap-frozen for molecular analysis.

Conclusion

The EZH2 inhibitor CPI-169 has demonstrated significant anti-tumor efficacy in preclinical xenograft models of DLBCL. The provided protocols offer a framework for conducting in vivo studies to further investigate the therapeutic potential of CPI-169. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable data. Researchers should optimize the vehicle and treatment schedule based on their specific experimental setup and the characteristics of the compound.

References

Application Notes and Protocols: Western Blot Analysis of H3K27me3 Following CPI-169 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone H3 lysine 27 trimethylation (H3K27me3) is a key epigenetic modification associated with gene repression. This methylation mark is catalyzed by the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Dysregulation of EZH2 activity and the resulting aberrant H3K27me3 levels are implicated in the pathology of various cancers.[1][3] Consequently, EZH2 has emerged as a significant therapeutic target.[1][3]

CPI-169 is a potent and selective small molecule inhibitor of EZH2.[2][4] It functions by competing with the S-adenosylmethionine (SAM) cofactor, thereby inhibiting the methyltransferase activity of EZH2 and leading to a global reduction in H3K27me3 levels.[1][5] This can reactivate tumor suppressor genes and inhibit cancer cell proliferation.[1] Western blotting is a fundamental technique to quantify the pharmacodynamic effects of EZH2 inhibitors like CPI-169 by measuring the global changes in H3K27me3.[1] This document provides a detailed protocol for treating cells with CPI-169 and subsequently analyzing H3K27me3 levels by Western blot.

Signaling Pathway and Inhibition by CPI-169

The PRC2 complex, with its catalytic subunit EZH2, transfers a methyl group from SAM to histone H3 at lysine 27, resulting in H3K27me3 and subsequent gene repression.[5] CPI-169 acts as a competitive inhibitor of SAM, blocking this process and leading to a decrease in H3K27me3 levels.[1][5]

Experimental Workflow

The overall experimental process involves treating cultured cells with CPI-169, followed by histone extraction, protein quantification, and finally, Western blot analysis to detect changes in H3K27me3 levels.

Experimental Protocols

Cell Culture and CPI-169 Treatment

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvesting.

-

CPI-169 Preparation: Prepare a stock solution of CPI-169 in DMSO. Further dilute the stock solution in fresh culture medium to the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing CPI-169 or the vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically for each cell line.[6]

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to histone extraction. For adherent cells, scrape them into PBS. For suspension cells, pellet them by centrifugation.

Histone Extraction (Acid Extraction Method)

This method is recommended for enriching histone proteins.[1][7]

-

Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.

-

Nuclei Isolation: Centrifuge to pellet the nuclei.

-

Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate with rotation overnight at 4°C to extract basic proteins.[1]

-

Protein Precipitation: Centrifuge to remove debris. Precipitate the histones from the supernatant by adding trichloroacetic acid (TCA) or 8 volumes of ice-cold acetone and incubating at -20°C.[1][8]

-

Washing: Pellet the precipitated histones by centrifugation. Wash the histone pellet with ice-cold acetone to remove residual acid and air dry.[1][8]

-

Resuspension: Resuspend the histone pellet in ultrapure water.[1]

Protein Quantification

-

Determine the protein concentration of the histone extracts using a BCA protein assay kit, following the manufacturer's instructions.[1]

Western Blotting

-

Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer.[1] Boil the samples at 95-100°C for 5-10 minutes.[1][6]

-

SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel to ensure good resolution of low molecular weight histones.[1][6] Run the gel at 100-120V until the dye front reaches the bottom.[1]

-

Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane. For small proteins like histones, a wet transfer at 100V for 60-90 minutes is recommended.[1]

-

Membrane Staining: Verify the transfer efficiency by staining the membrane with Ponceau S.[1]

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[1][6]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies for both H3K27me3 and total Histone H3 (as a loading control).[1][6]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[1][6]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][6]

-

Washing: Repeat the washing step (three times for 10 minutes each with TBST).[1][6]

-

Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[1][6]

-

Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.[1]

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the H3K27me3 band to the intensity of the total Histone H3 band to account for loading differences.[1][9]

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Catalog Number |

| CPI-169 | Varies | Varies |

| Cell Culture Medium | Varies | Varies |

| Fetal Bovine Serum (FBS) | Varies | Varies |

| Penicillin-Streptomycin | Varies | Varies |

| DMSO | Varies | Varies |

| PBS (Phosphate-Buffered Saline) | Varies | Varies |

| Hypotonic Lysis Buffer | In-house or Commercial | Varies |

| Hydrochloric Acid (HCl) | Varies | Varies |

| Acetone | Varies | Varies |

| BCA Protein Assay Kit | Varies | Varies |

| Laemmli Sample Buffer | Varies | Varies |

| SDS-PAGE Gels (15%) | Varies | Varies |

| PVDF Membrane (0.2 µm) | Varies | Varies |

| Ponceau S Solution | Varies | Varies |

| Non-fat Dry Milk or BSA | Varies | Varies |

| TBST Buffer | In-house or Commercial | Varies |

| Anti-H3K27me3 Antibody | Varies (e.g., Cell Signaling Technology) | e.g., #9733 |

| Anti-Histone H3 Antibody | Varies (e.g., Millipore) | e.g., #07-690 |

| HRP-conjugated Secondary Antibody | Varies | Varies |

| ECL Western Blotting Substrate | Varies | Varies |

Table 2: Recommended Antibody Dilutions and Incubation Times

| Antibody | Application | Recommended Dilution | Incubation |

| Anti-H3K27me3 (e.g., Rabbit mAb) | Western Blot | 1:1000 | Overnight at 4°C |

| Anti-Histone H3 (Loading Control) | Western Blot | 1:2000 - 1:50,000 | Overnight at 4°C |

| HRP-conjugated Anti-Rabbit IgG | Western Blot | 1:2000 - 1:10,000 | 1 hour at Room Temp |

| HRP-conjugated Anti-Mouse IgG | Western Blot | 1:2000 - 1:10,000 | 1 hour at Room Temp |

Note: Optimal antibody dilutions and incubation times should be determined empirically.[6][9][10]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No H3K27me3 band detected | Inefficient histone extraction. | Verify the histone extraction protocol; acid extraction is generally effective.[6] |

| Inactive primary antibody. | Use a new or validated antibody lot. | |

| Insufficient protein loading. | Increase the amount of protein loaded per lane. | |

| Weak H3K27me3 signal | Suboptimal antibody concentration. | Titrate the primary and secondary antibody concentrations. |

| Insufficient incubation time. | Increase incubation times for antibodies. | |

| Low H3K27me3 levels in cells. | Ensure the cell line expresses detectable levels of H3K27me3. | |

| High background | Insufficient blocking. | Increase blocking time or change blocking agent (e.g., from milk to BSA). |

| Antibody concentration too high. | Decrease primary and/or secondary antibody concentrations. | |

| Inadequate washing. | Increase the number or duration of wash steps. | |

| Unexpected bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody. Check antibody datasheet for specificity.[6][10] |

| Protein degradation. | Add protease inhibitors to lysis and extraction buffers. Keep samples on ice.[6] |